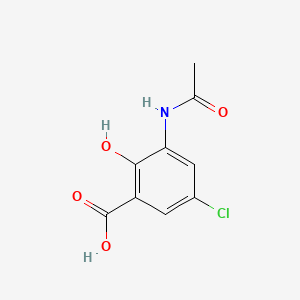
5-Chloro-3-acetamido-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-acetamido-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by the presence of a chlorine atom at the 5-position, an acetamido group at the 3-position, and a hydroxyl group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-acetamido-2-hydroxybenzoic acid typically involves the acylation of 5-chloro-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: this compound is converted to 5-chloro-3-acetamido-2-oxo-benzoic acid.
Reduction: The acetamido group is reduced to an amine, forming 5-chloro-3-amino-2-hydroxybenzoic acid.
Substitution: The chlorine atom is replaced by the nucleophile, forming various substituted derivatives.
Scientific Research Applications
5-Chloro-3-acetamido-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-3-acetamido-2-hydroxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s selectivity for COX-2 over COX-1 is attributed to its structural features, which allow it to fit into the COX-2 active site more effectively .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the acetamido group, making it less effective as an anti-inflammatory agent.
3-Acetamido-2-hydroxybenzoic acid: Lacks the chlorine atom, which affects its overall activity and selectivity.
5-Chloro-3-amino-2-hydroxybenzoic acid: Similar structure but with an amine group instead of an acetamido group, leading to different pharmacological properties.
Uniqueness
5-Chloro-3-acetamido-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its selectivity for COX-2 and potential as an NSAID with reduced side effects make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
7180-81-6 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
3-acetamido-5-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-5(10)2-6(8(7)13)9(14)15/h2-3,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
HVJGZONRDWOVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















